2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of molecules. The presence of the benzodioxin ring adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the formation of the benzodioxin ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the benzodioxin ring may facilitate interactions with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine hydrochloride
- Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine)
Uniqueness
2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the benzodioxin ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13ClF3NO2 |
---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-8-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-2-1-7(3-4-15)9-10(8)17-6-5-16-9;/h1-2H,3-6,15H2;1H |
InChI Key |
RJEQDPGOUJEJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)CCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.